molecular formula C19H15N7O4 B3617097 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide

Cat. No.: B3617097
M. Wt: 405.4 g/mol
InChI Key: FLAIHVZFTXAQFR-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the triazole moiety: This step might involve the cyclization of an appropriate hydrazide with a nitrile or other suitable precursor.

    Functionalization of the phenyl ring: The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.

    Coupling reactions: The final step often involves coupling the pyrazole and triazole units through amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
  • 3-(4-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide

Uniqueness

The presence of both methoxy and nitro groups on the phenyl ring in 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4/c1-30-17-8-7-13(9-16(17)26(28)29)18-15(19(27)23-24-11-20-21-12-24)10-25(22-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAIHVZFTXAQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NN3C=NN=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Reactant of Route 3
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Reactant of Route 4
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide

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